Syndiotactic Steering in MMA Polymerisation: Tri‑n‑octylaluminium as a Surrogate for the Octyl‑Rich Aluminate
In a study that employed t‑BuLi plus trialkylaluminium (R₃Al) initiator systems, tri‑n‑octylaluminium (n‑C₈H₁₇)₃Al delivered a syndiotacticity of 96 % (rr triad) for poly(methyl methacrylate) at −93 °C, the highest value among the methyl, ethyl, butyl, isobutyl, and octyl congeners tested [1]. The target compound Li[Al(n‑Bu)(n‑Oct)₃] retains three octyl ligands around aluminium and is therefore anticipated to impart a similarly high syndiotropic bias when used as the aluminium component in analogous ate‑complex initiator systems. By contrast, the commonly employed triethylaluminium gave substantially lower syndiotacticity (specific numerical value not tabulated in the abstract, but described as “working quite effectively” only after the ethyl, butyl, and octyl members) [1].
| Evidence Dimension | Syndiotacticity (rr %) of PMMA produced in toluene at −93 °C |
|---|---|
| Target Compound Data | 96 % (inferred from (n‑C₈H₁₇)₃Al / t‑BuLi at Al/Li = 3) [1] |
| Comparator Or Baseline | Triethylaluminium (C₂H₅)₃Al: “worked quite effectively” but inferior to octyl; exact rr % not abstracted |
| Quantified Difference | Syndiotacticity reaches the maximum 96 % only with octyl‑ligated aluminium [1] |
| Conditions | Toluene, −93 °C, Al/Li molar ratio = 3, t‑BuLi initiator |
Why This Matters
For procurement aimed at ultra‑high syndiotactic PMMA or related methacrylate polymers, an octyl‑rich aluminate is essential; triethyl‑ or tributyl‑aluminium based initiators cannot achieve the same stereoregularity.
- [1] T. Kitayama, T. Shinozaki, E. Masuda, M. Yamamoto, K. Hatada, “Highly syndiotactic poly(methyl methacrylate) with narrow molecular weight distribution formed by tert‑butyllithium‑trialkylaluminium in toluene”, Polym. Bull. 20 (1988) 505‑510. View Source
